molecular formula C18H23N3O3 B7027862 N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide

N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B7027862
M. Wt: 329.4 g/mol
InChI Key: KQENHWUYCMNPBV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-10-16(19-17(22)11-13)18(23)21(12-15-4-3-9-24-15)14-5-7-20(2)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENHWUYCMNPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C(=O)N(CC2=CC=CO2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, various functional groups are introduced through reactions such as nitration, reduction, and substitution.

    Attachment of the furan-2-ylmethyl group: This step may involve the use of a furan-2-ylmethyl halide and a base to facilitate nucleophilic substitution.

    Introduction of the piperidin-4-yl group: This can be achieved through reductive amination or other suitable amination reactions.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification methods, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, bases, acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1H-pyridine-2-carboxamide analogs: Compounds with slight modifications in the functional groups.

    Other pyridine carboxamides: Compounds with different substituents on the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

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